2-[Methyl-(1-methyl-3-phenyl-propyl)-amino]-1-(3-nitro-phenyl)-ethanol
Description
2-[Methyl-(1-methyl-3-phenyl-propyl)-amino]-1-(3-nitro-phenyl)-ethanol is an organic compound that belongs to the class of alcohols and phenols This compound is characterized by the presence of a hydroxyl group (-OH) attached to an aliphatic carbon atom, along with a nitro group (-NO2) and an amino group (-NH2) attached to a phenyl ring
Properties
IUPAC Name |
2-[methyl(4-phenylbutan-2-yl)amino]-1-(3-nitrophenyl)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3/c1-15(11-12-16-7-4-3-5-8-16)20(2)14-19(22)17-9-6-10-18(13-17)21(23)24/h3-10,13,15,19,22H,11-12,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWGSZJOTHVROSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)N(C)CC(C2=CC(=CC=C2)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Methyl-(1-methyl-3-phenyl-propyl)-amino]-1-(3-nitro-phenyl)-ethanol typically involves multiple steps, including the formation of the core structure and the introduction of functional groups. One common synthetic route involves the following steps:
Formation of the Core Structure: The initial step involves the reaction of 1-methyl-3-phenyl-propylamine with an appropriate aldehyde or ketone to form an imine intermediate.
Reduction: The imine intermediate is then reduced to form the corresponding amine.
Nitration: The phenyl ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
2-[Methyl-(1-methyl-3-phenyl-propyl)-amino]-1-(3-nitro-phenyl)-ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound (e.g., aldehyde or ketone) using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium dithionite.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C), sodium dithionite (Na2S2O4)
Substitution: Alkyl halides (e.g., methyl iodide), acyl chlorides (e.g., acetyl chloride)
Major Products Formed
Oxidation: Formation of aldehydes or ketones
Reduction: Formation of amino derivatives
Substitution: Formation of substituted amines or amides
Scientific Research Applications
2-[Methyl-(1-methyl-3-phenyl-propyl)-amino]-1-(3-nitro-phenyl)-ethanol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[Methyl-(1-methyl-3-phenyl-propyl)-amino]-1-(3-nitro-phenyl)-ethanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
2-[Methyl-(1-methyl-3-phenyl-propyl)-amino]-1-(3-hydroxy-phenyl)-ethanol: Similar structure but with a hydroxyl group instead of a nitro group.
2-[Methyl-(1-methyl-3-phenyl-propyl)-amino]-1-(3-chloro-phenyl)-ethanol: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
The presence of the nitro group in 2-[Methyl-(1-methyl-3-phenyl-propyl)-amino]-1-(3-nitro-phenyl)-ethanol imparts unique chemical properties, such as increased reactivity in reduction reactions and potential biological activity. This makes it distinct from other similar compounds and valuable for specific applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
